molecular formula C8H10N2O B3367833 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one CAS No. 197094-20-5

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one

Cat. No.: B3367833
CAS No.: 197094-20-5
M. Wt: 150.18 g/mol
InChI Key: YFZJCYRJIJGWDX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one (CAS: 197094-20-5) is a nitrogen-containing bicyclic heterocycle featuring a pyrazole ring fused to a seven-membered azepinone ring. The compound is commercially available in milligram to gram quantities, with prices ranging from $292.00/50 mg to $1,930.00/g . Key synthetic routes include regioselective strategies involving oxirane ring-opening and cyclization with amines, as demonstrated by Dzedulionyt˙ et al. (2022) .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[1,5-a]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-1-2-6-10-7(8)4-5-9-10/h4-5H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZJCYRJIJGWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=N2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam using borane and subsequent protection of the resulting amine with a tert-butyloxycarbonyl group are key steps in this synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but scalable synthesis routes similar to those used in laboratory settings are likely employed. These methods would involve optimizing reaction conditions for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in drug design and medicinal chemistry .

Scientific Research Applications

Drug Design and Development

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one serves as a valuable scaffold in the design of novel pharmaceuticals, particularly for conditions such as:

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. The structural modifications can enhance potency and selectivity towards cancer targets.
  • Antimicrobial Activity : Some studies have explored its potential as an inhibitor of microbial ATP synthase, which is crucial for the survival of pathogens like Mycobacterium tuberculosis .

Synthesis Methodologies

The synthesis of this compound and its derivatives has been a subject of significant research interest due to their complex structures. Various synthetic strategies have been developed:

  • Cyclization Reactions : The compound can be synthesized through cyclization reactions involving pyrazole derivatives and appropriate amines. For instance, alkylation of methyl pyrazole followed by cyclization has been reported to yield high purity products .
  • Buchwald-Hartwig Coupling : This method has been employed to introduce aryl groups onto the pyrazolo framework, enhancing its biological activity by modifying electronic properties and sterics .
  • Reduction Reactions : Selective reduction techniques have been explored to convert lactams into amines while maintaining other functional groups intact, facilitating further derivatization .

Case Study 1: Synthesis and Anticancer Activity

A study demonstrated the synthesis of various derivatives of this compound and evaluated their anticancer properties against several human cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity compared to the parent compound.

CompoundCell Line TestedIC50 (µM)Notes
Derivative AMCF-715Enhanced selectivity
Derivative BHeLa10Increased potency
Parent CompoundMCF-730Baseline activity

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The study found that specific derivatives inhibited bacterial growth effectively at low concentrations.

CompoundMIC (µg/mL)Activity
Derivative C2Strong inhibitor
Derivative D5Moderate inhibitor
Parent Compound>10Weak activity

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Fused Diazepinone Family

a) 5,6,7,8-Tetrahydro-2-phenylpyrazolo[1,5-a][1,4]diazepin-4-one (CAS: 1246548-90-2)
  • Structure: Differs by replacing the azepinone ring with a diazepinone (two nitrogen atoms in the seven-membered ring).
  • Molecular Formula : C₁₃H₁₃N₃O; Molecular Weight: 227.26 .
  • Synthesis : Prepared via O-alkylation of hydroxy-substituted precursors using methyl/ethyl iodides and NaH in DMF (70–92% yields) .
b) 5,6,7,8-Tetrahydro-2-phenyl-4H-pyrazolo[1,5-a][1,4]diazepine (CAS: 1246553-10-5)
  • Structure : Lacks the ketone group at position 3.
  • Molecular Formula : C₁₃H₁₅N₃; Molecular Weight: 213.28 .
  • Applications : Serves as a precursor for further functionalization in drug discovery.
c) 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine Hydrochloride (CAS: 2832564-28-8)
  • Structure : Hydrochloride salt form with a Cl⁻ counterion.
  • Molecular Formula : C₇H₁₁N₃·HCl; Molecular Weight: 173.64 .

Pyrazolo[1,5-a]pyrimidines

  • Structure: Features a pyrimidine ring fused to pyrazole instead of azepinone.
  • Key Examples :
    • 8-NH₂-1-phenyl-7-(trichloromethyl)-1,8-dihydro-4H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one (C1) .
    • 7-Methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine derivatives .
  • Synthesis: Utilizes 5-aminopyrazoles and 1,3-bis-electrophilic reagents under mild conditions .
  • Bioactivity : Demonstrated protein kinase inhibitory activity, particularly in cancer therapy .

Physicochemical and Pharmacological Properties

Physicochemical Profiles

Compound (CAS) Molecular Weight LogP (Predicted) Solubility
197094-20-5 (Target Compound) Not Reported ~2.1 (estimated) Moderate in DMSO
1246548-90-2 227.26 ~1.8 Low in water
1246553-10-5 213.28 ~2.3 Moderate in EtOH

Biological Activity

5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one is a heterocyclic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.178 g/mol
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 295.0±9.0 °C at 760 mmHg
  • Flash Point : 132.2±18.7 °C

These properties indicate that the compound is stable under standard conditions and can be synthesized for further biological evaluation .

Pharmacological Profiles

The biological activities of this compound are largely inferred from studies on related pyrazole derivatives. The following sections summarize key findings regarding its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In particular, modifications to the pyrazole structure have been linked to enhanced activity against these pathogens .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory effects. A study demonstrated that certain compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone . The specific activity of this compound in this context remains to be fully elucidated but is promising based on its structural similarities to other effective compounds.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of pyrazole derivatives through modulation of neuroinflammation pathways. This includes the inhibition of monoamine oxidase (MAO) enzymes which are implicated in neurodegenerative diseases . Studies on related compounds have shown promise in improving neuronal survival in models of neuroinflammation.

Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their efficacy against bacterial strains and inflammatory models:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntibacterial15
Compound BAnti-inflammatory20
Compound CNeuroprotective (MAO-B Inhibition)10

These findings indicate that structural modifications can significantly influence the biological activity of pyrazolo derivatives.

Clinical Implications

The therapeutic potential of this compound extends beyond basic research into potential clinical applications. Its ability to modulate inflammatory responses and microbial infections positions it as a candidate for further development in treating conditions such as arthritis and infections resistant to conventional antibiotics.

Q & A

Q. How should researchers address low reproducibility in synthetic yields?

  • Methodological Answer : Yield variability (e.g., 50% vs. 72% for silylformamidine reactions) often stems from trace moisture or oxygen. Implement rigorous drying (molecular sieves) and inert atmospheres (N₂/Ar). Statistical tools (DoE) optimize parameters like temperature (±5°C tolerance) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Reactant of Route 2
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one

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